6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole
Description
Properties
IUPAC Name |
6-bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,8,10,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPABAUNRJCBKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2C1NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the thiopyranoindole structure. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, followed by heating to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiopyranoindole compounds .
Scientific Research Applications
6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate: This compound shares a similar core structure but with different functional groups.
6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole: Another related compound with a similar indole structure but different substituents.
Uniqueness
6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole is unique due to its thiopyranoindole structure, which imparts distinct chemical and biological properties.
Biological Activity
6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Chemical Name : this compound
- Molecular Formula : C11H13BrN2
- Molecular Weight : 253.14 g/mol
- CAS Number : 1059630-12-4
Antipsychotic Properties
Research has indicated that compounds similar to 6-bromo derivatives exhibit antagonistic activity at the 5-HT2A receptor. This receptor is a key target in the treatment of neuropsychiatric disorders. For instance, studies on related indole alkaloids have shown that modifications to the bromine substituent can enhance receptor binding and antagonistic efficacy .
Neuroprotective Effects
In vitro studies have suggested that 6-bromo derivatives may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress in neuronal cells by modulating key signaling pathways involved in apoptosis and inflammation .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can significantly alter its biological activity. For example, elongation of side chains has been correlated with increased potency against specific receptors. This information is crucial for the design of more effective therapeutic agents .
Study on 5-HT2A Receptor Antagonism
A study focused on a series of brominated indole compounds demonstrated that structural variations led to significant differences in their ability to inhibit the 5-HT2A receptor. The findings indicated that compounds with longer acyl chains exhibited enhanced inhibitory activity compared to shorter ones .
Neuroprotective Mechanisms
Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results highlighted the ability of these compounds to reduce markers of oxidative stress and inflammation in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN2 |
| Molecular Weight | 253.14 g/mol |
| CAS Number | 1059630-12-4 |
| Key Biological Activity | Antipsychotic and Neuroprotective |
Q & A
Q. What are the standard synthetic routes for 6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole, and what catalysts or solvents are typically employed?
The synthesis often involves multi-step reactions, including azide-alkyne cycloaddition (e.g., CuI-catalyzed click chemistry) and halogenation. Key solvents include PEG-400:DMF mixtures, with purification via flash column chromatography (70:30 to 100% ethyl acetate:hexane gradients). Catalysts like CuI are critical for achieving triazole formation in intermediates .
Q. Which spectroscopic techniques are essential for characterizing the compound, and what key spectral markers should researchers expect?
- 1H/13C NMR : Look for aromatic proton signals (δ 7.23–6.80 ppm), azide-derived triplet/triplet peaks (δ 4.62–3.22 ppm), and methoxy groups (δ 3.72 ppm) in derivatives.
- 19F NMR : Fluorinated derivatives show peaks around δ -114.65 ppm.
- Mass spectrometry (FAB-HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 385–427) confirm molecular weight .
Q. What known biological activities are reported for structurally related hexahydropyridoindole derivatives?
Analogous compounds exhibit neuroprotective properties in hypoxia-reoxygenation models, with methoxy-substituted derivatives showing enhanced antioxidant activity. Anxiolytic effects and protection against neurodegeneration (e.g., in Alzheimer’s models) have also been observed .
Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified?
Byproducts like stereoisomers (e.g., (4aR,9bR) vs. (4aS,9bR) configurations) or unreacted intermediates may form. These can be resolved via chiral chromatography or identified through discrepancies in NMR chemical shifts .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store under inert gas (N2/Ar) at –20°C, protected from light and moisture, based on protocols for similar indole derivatives. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers address low yields in the Sonogashira coupling step during synthesis?
Optimize reaction time (≥12 hours), stoichiometry (1.3 eq alkyne), and catalyst loading (CuI). Pre-drying solvents and using PEG-400:DMF (2:1) as a reaction medium can improve efficiency. Post-reaction purification via gradient chromatography reduces losses .
Q. What strategies are effective in resolving stereochemical challenges in the synthesis of this compound?
Use chiral auxiliaries (e.g., (S)-2-hydroxy-2-phenylacetate) or enantioselective catalysis. Computational modeling (e.g., density functional theory) can predict stable stereoisomers, while X-ray crystallography confirms absolute configurations .
Q. How can in vitro models be designed to assess the neuroprotective potential of this compound?
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets like MAO-B?
Molecular docking (e.g., AutoDock Vina) with MAO-B crystal structures (PDB: 2V5Z) can identify binding modes. MD simulations (YAMBER3 force field) assess stability of ligand-receptor interactions. Focus on methoxy groups’ role in hydrogen bonding .
Q. How can researchers reconcile discrepancies in reported biological activity data across different studies?
Variations may arise from differences in assay conditions (e.g., cell lines, exposure times) or compound purity. Validate results using orthogonal assays (e.g., in vitro enzymatic inhibition + in vivo behavioral tests) and ensure ≥95% purity via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
